7-Nitro-6H-dibenzo[b,d]pyran-6-one, also known as 6H-dibenzo[b,d]pyran-6-one with a nitro substituent at the 7-position, is a compound belonging to the class of dibenzopyran derivatives. Its molecular formula is with a molecular weight of approximately 240.21 g/mol. The compound is characterized by its unique structure, which includes a nitro group that significantly influences its chemical behavior and potential applications in various fields, including medicinal chemistry and organic synthesis.
7-Nitro-6H-dibenzo[b,d]pyran-6-one is classified under the category of nitro derivatives of dibenzopyran, which are known for their diverse biological activities. This compound can be synthesized through various chemical reactions and has been studied for its potential pharmacological properties, including antibacterial and anticancer activities.
The synthesis of 7-nitro-6H-dibenzo[b,d]pyran-6-one can be achieved through several methodologies, including:
These synthetic routes highlight the versatility in producing 7-nitro-6H-dibenzo[b,d]pyran-6-one, allowing for modifications depending on available starting materials and desired purity levels.
The molecular structure of 7-nitro-6H-dibenzo[b,d]pyran-6-one features a dibenzopyran backbone with a nitro group at the 7-position. The structural representation can be described using various notations:
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O
InChI=1S/C13H8N2O3/c15-14(16)12-10-5-3-1-4-9(10)8-2-6-11(12)17/h1-8,12H
The compound exhibits distinct resonance structures due to the presence of conjugated double bonds, contributing to its stability and reactivity.
7-Nitro-6H-dibenzo[b,d]pyran-6-one participates in various chemical reactions that exploit its functional groups:
These reactions underscore the compound's utility as an intermediate in organic synthesis and its potential applications in developing new materials or pharmaceuticals.
The mechanism of action for 7-nitro-6H-dibenzo[b,d]pyran-6-one largely depends on its interactions within biological systems:
These mechanisms highlight the importance of further research to elucidate detailed pathways through which this compound exerts its biological effects.
The physical properties of 7-nitro-6H-dibenzo[b,d]pyran-6-one include:
Property | Value |
---|---|
Molecular Weight | 240.21 g/mol |
Density | 1.277 g/cm³ |
Boiling Point | 354.7 °C |
Melting Point | Not available |
Flash Point | 148 °C |
Solubility | Soluble in organic solvents like ethanol and acetone |
Chemical properties include reactivity patterns typical for nitro compounds, such as susceptibility to reduction and electrophilic substitution.
7-Nitro-6H-dibenzo[b,d]pyran-6-one has several promising applications:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3